

# Improving the stability and performance of nickel-based reforming catalysts

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# Technical Support Center: Nickel-Based Reforming Catalysts

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-based reforming catalysts. Our goal is to help you improve the stability and performance of your catalysts by addressing common challenges encountered during experimental work.

# **Troubleshooting Guide**

This section addresses specific issues you may encounter during your reforming experiments, offering potential causes and actionable solutions.

# Troubleshooting & Optimization

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Problem	Potential Causes	Recommended Solutions
Rapid loss of catalytic activity in the first few hours of operation.	1. Coke Formation: Fast carbon deposition on the catalyst surface, blocking active sites.[1][2] 2. Sulfur Poisoning: Trace amounts of sulfur in the feed can quickly poison nickel active sites.[3][4] [5][6] 3. Catalyst Reduction Issues: Incomplete or improper reduction of the nickel oxide precursor.	1. Coke: Increase the steam-to-carbon (S/C) ratio in the feed.[7] Consider adding promoters like alkali metals or rare-earth oxides to your catalyst formulation to enhance carbon gasification. [8] Ensure uniform temperature distribution in the reactor. 2. Sulfur: Implement a sulfur removal step for your feed stream (e.g., using a zinc oxide guard bed). Even ppm levels of sulfur can be detrimental.[6] Consider using sulfur-resistant catalyst formulations, such as those promoted with rhodium.[3] 3. Reduction: Optimize the reduction temperature and time based on Temperature-Programmed Reduction (TPR) analysis. Ensure a sufficient flow of high-purity hydrogen during reduction.
Gradual decline in catalyst performance over an extended period.	1. Sintering: Agglomeration of nickel nanoparticles at high reaction temperatures, leading to a loss of active surface area. [9][10][11] 2. Slow Coke Accumulation: Gradual buildup of more graphitic or filamentous carbon.[1][12] 3. Support Degradation: Changes	1. Sintering: Operate at the lowest feasible temperature for the desired conversion. Select a support material with strong metal-support interactions (e.g., MgAl2O4 spinel) to anchor the nickel particles.[13] Doping with promoters can also inhibit sintering.[7] 2. Coke: Periodically regenerate

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in the structure or properties of the catalyst support material. the catalyst through controlled oxidation (e.g., with steam or a dilute oxygen stream) to burn off accumulated carbon.[14] 3. Support: Choose a thermally stable support material like alpha-alumina or modified zirconia for high-temperature applications.

High-pressure drop across the catalyst bed.

- Excessive Coke Formation:
   Significant carbon deposition can physically block the void spaces in the catalyst bed.[1]
   Catalyst Attrition: Physical breakdown of the catalyst pellets or powder, leading to fines that clog the reactor.
- 1. Coke: Immediately reduce the operating temperature and hydrocarbon feed. Initiate a regeneration procedure to remove the carbon. Reevaluate operating conditions to prevent future coking. 2. Attrition: Use a catalyst with higher mechanical strength. Ensure the reactor is loaded carefully to prevent crushing the catalyst.

Low selectivity towards desired products (e.g., H2 and CO).

- 1. Sub-optimal Operating
  Temperature: The reaction
  temperature may be too low for
  the reforming reaction to
  dominate over side reactions.
  2. Incorrect Feed Composition:
  An improper steam-to-carbon
  or CO2-to-methane ratio can
  shift the reaction equilibrium. 3.
  Catalyst Deactivation: As the
  catalyst deactivates, side
  reactions may become more
  prominent.
- 1. Temperature: Gradually increase the reaction temperature while monitoring product gas composition with a gas chromatograph or mass spectrometer. 2. Feed: Recalibrate mass flow controllers and ensure the vaporizer is functioning correctly to achieve the target feed composition. 3. Deactivation: Analyze the catalyst post-reaction to determine the cause of deactivation (coking, sintering,



poisoning) and address it as described above.

# Frequently Asked Questions (FAQs)

1. What is the most common cause of deactivation for nickel-based reforming catalysts?

The most common causes of deactivation are carbon deposition (coking) and sintering of the nickel particles, especially at the high temperatures required for reforming reactions.[7][8][15] Sulfur poisoning is also a major issue if the feedstock is not sufficiently purified.[6]

2. How can I increase the coke resistance of my Ni-based catalyst?

Several strategies can enhance coke resistance:

- Promotion: Adding basic promoters like K, La, or Ce can facilitate the gasification of carbon deposits.[7][12]
- Alloying: Forming bimetallic catalysts (e.g., Ni-Co, Ni-Rh) can modify the electronic properties of nickel and inhibit coke formation.[8][15]
- Support Modification: Using supports with high oxygen mobility, such as ceria-zirconia, can help oxidize carbon precursors at the metal-support interface.
- Particle Size Control: Smaller nickel nanoparticles (below 2 nm) have been shown to slow down the rate of carbon formation.
- 3. What is the ideal operating temperature for steam methane reforming (SMR) with a Ni-based catalyst?

Steam methane reforming is a highly endothermic reaction, so higher temperatures (typically 700-900°C) are thermodynamically favored for achieving high methane conversion.[7][16] However, these high temperatures also accelerate catalyst deactivation through sintering.[10] The optimal temperature is a trade-off between achieving the desired conversion and maintaining catalyst stability.

4. Can I regenerate a deactivated nickel catalyst?

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Yes, in many cases, deactivated catalysts can be regenerated.

- For Coking: A common method is controlled oxidation with steam or a dilute air/N2 mixture at elevated temperatures (e.g., 600°C) to burn off the carbon.[12][14]
- For Sulfur Poisoning: Regeneration can be more challenging. Treatment with a
  steam/hydrogen stream at high temperatures can sometimes remove chemisorbed sulfur.
  [14] In severe cases, a high-temperature oxidation process may be necessary to convert
  nickel sulfide back to nickel oxide, followed by re-reduction.[17]
- For Sintering: Sintering is generally irreversible.
- 5. What characterization techniques are essential for evaluating my nickel reforming catalyst?
- Before Reaction:
  - BET Surface Area Analysis: To determine the surface area and pore size distribution of the catalyst and support.
  - X-ray Diffraction (XRD): To identify the crystalline phases present and estimate the average nickel crystallite size.
  - H2-Temperature Programmed Reduction (H2-TPR): To determine the reduction behavior of the nickel oxide species.
  - Transmission Electron Microscopy (TEM): To visualize the size and dispersion of the nickel nanoparticles.

#### After Reaction:

- Temperature Programmed Oxidation (TPO): To quantify the amount and type of carbon deposited on the catalyst.[12]
- XRD and TEM: To assess changes in nickel particle size (sintering) and phase composition.
- Energy Dispersive X-ray Spectroscopy (EDS/EDX): To detect the presence of poisons like sulfur on the catalyst surface.[3]



# Experimental Protocols Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

- · Catalyst Loading:
  - 1. Weigh approximately 100-200 mg of the catalyst (sieved to a uniform particle size, e.g.,  $250-425 \mu m$ ).
  - 2. Mix the catalyst with an inert diluent (e.g., silicon carbide or quartz sand) to ensure uniform temperature distribution and prevent hot spots.
  - 3. Load the mixture into the center of a quartz tube reactor, securing it in place with quartz wool plugs.
- Leak Test: Assemble the reactor in the furnace and connect all gas and liquid lines. Pressurize the system with an inert gas (e.g., Argon or Nitrogen) to check for leaks.
- Catalyst Reduction (Activation):
  - 1. Purge the system with an inert gas flow (e.g., 50 mL/min) while heating the reactor to the desired reduction temperature (typically determined by H2-TPR, e.g., 700-800°C).
  - 2. Once at temperature, switch the gas flow to a reducing mixture (e.g., 5-10% H2 in N2 or Ar) at a flow rate of 50-100 mL/min.
  - 3. Hold at the reduction temperature for 2-4 hours to ensure complete reduction of NiO to metallic Ni.
- Reforming Reaction:
  - After reduction, switch the gas flow back to the inert gas and adjust the reactor temperature to the desired reaction starting point (e.g., 650°C).
  - 2. Introduce the reactant feed. For steam reforming, this involves flowing an inert gas through a water saturator/vaporizer and mixing it with the hydrocarbon feed (e.g., methane).



- 3. Set the desired gas hourly space velocity (GHSV) by adjusting the total flow rate of the reactants.
- 4. Perform the reaction for the desired duration, which can range from a few hours for initial activity screening to over 100 hours for stability tests.[12]

### Product Analysis:

- Direct the reactor effluent through a heated transfer line to an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).
- 2. The TCD is used to quantify H2, CO, CO2, CH4, and N2 (if used as an internal standard). The FID can be used for detecting any unreacted or heavier hydrocarbons.
- 3. Collect data at regular intervals to monitor catalyst activity and stability over time.
- Shutdown:
  - 1. Stop the reactant flow and purge the system with an inert gas.
  - 2. Cool the reactor down to room temperature under the inert gas flow.
  - 3. Carefully unload the spent catalyst for post-reaction characterization.

# Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification

- Sample Preparation: Weigh approximately 20-50 mg of the spent catalyst into a U-shaped quartz tube reactor.
- Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon or Helium) at 100-150°C for 30-60 minutes to remove any adsorbed water and weakly bound species.
- Oxidation Program:
  - 1. Cool the sample to near room temperature.



- 2. Switch the gas to a dilute oxidizing mixture (e.g., 5-10% O2 in He or Ar) at a constant flow rate (e.g., 30 mL/min).
- 3. Begin heating the sample at a linear rate (e.g., 10°C/min) up to 800-900°C.[12]

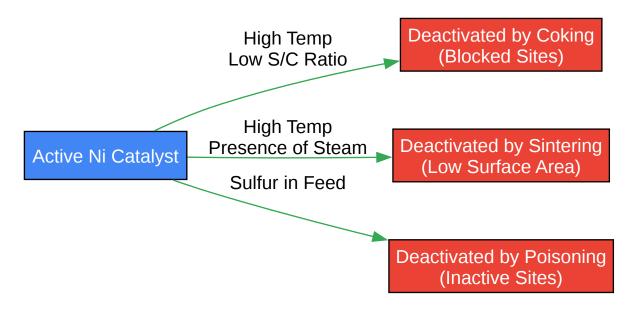
#### Detection:

- 1. The off-gas from the reactor is passed through a detector, typically a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS).
- 2. The detector will measure the concentration of CO2 (and CO if oxidation is incomplete) produced as the carbon deposits are burned off.

### Data Analysis:

- 1. The resulting TPO profile (detector signal vs. temperature) will show peaks corresponding to the oxidation of different types of carbon. Lower temperature peaks (~200-400°C) often correspond to more amorphous carbon, while higher temperature peaks (>600°C) indicate more graphitic or filamentous carbon.
- 2. The total amount of carbon can be quantified by integrating the area under the CO2 peak and calibrating with a known standard.

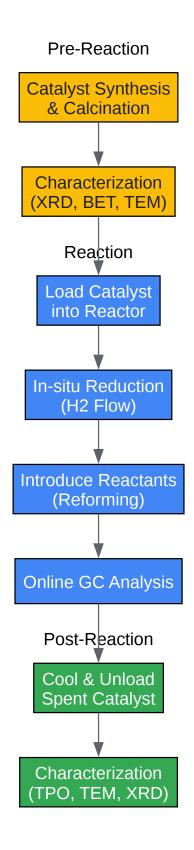
### **Visualizations**





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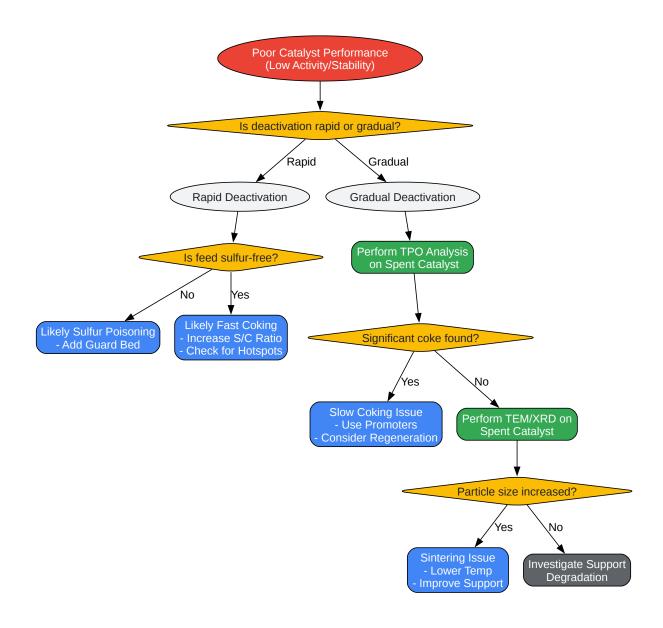
Caption: Primary deactivation pathways for nickel-based reforming catalysts.





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Caption: A typical experimental workflow for catalyst testing and characterization.





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Caption: A logical troubleshooting flowchart for diagnosing catalyst deactivation.

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